2-(Chloromethyl)-4-ethoxybenzo[d]thiazole
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Overview
Description
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole typically involves the reaction of 2-chloromethylthiazole with ethoxybenzene under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioethers or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions often occur in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form reactive intermediates can result in the disruption of cellular processes in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-thiazole hydrochloride: Similar in structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
2-(Chloromethyl)-5-chlorothiazole:
Uniqueness
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is unique due to the presence of both the chloromethyl and ethoxy groups, which provide distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules with potential biological activities .
Properties
Molecular Formula |
C10H10ClNOS |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNOS/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3 |
InChI Key |
UMWLGUIITOJWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)CCl |
Origin of Product |
United States |
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